methyl 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves a multi-step process. One common method includes the reaction of 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole with methyl 4-bromomethylbenzoate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-formyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole.
Reduction: Formation of 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties due to the presence of the pyrazole ring.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[4-ethyl-3,5-diphenyl-1H-pyrazol-1-yl]methyl}benzoate: Lacks the methoxy groups, which may affect its biological activity and solubility.
Methyl 4-{[4-ethyl-3,5-bis(4-hydroxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate: Contains hydroxy groups instead of methoxy groups, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of methoxy groups in methyl 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate enhances its solubility in organic solvents and may improve its ability to interact with specific biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H28N2O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 4-[[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C28H28N2O4/c1-5-25-26(20-10-14-23(32-2)15-11-20)29-30(27(25)21-12-16-24(33-3)17-13-21)18-19-6-8-22(9-7-19)28(31)34-4/h6-17H,5,18H2,1-4H3 |
InChI Key |
TWJARXIPGJHQLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.